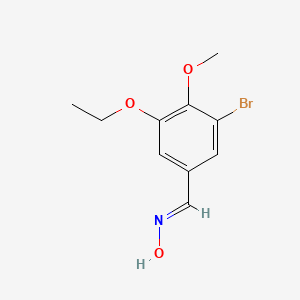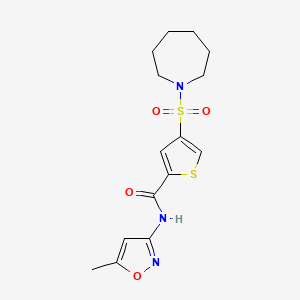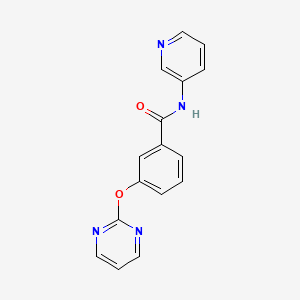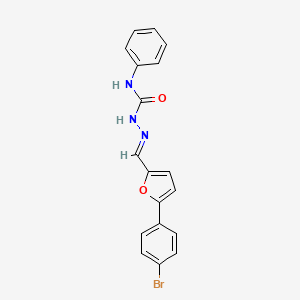![molecular formula C12H15N3O4S2 B5586883 N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5586883.png)
N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide often involves multi-step chemical reactions, starting from basic heterocyclic compounds. A related process includes the reduction of nitroimidazole to sulfonamide analogues, followed by formylation and ring closure to produce guanine analogues, showcasing the complexity and versatility in synthesizing such molecules (Huang et al., 1980).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction and spectroscopic methods, including IR, ^1H NMR, and MS spectra. These techniques confirm the presence of the intended functional groups and the overall molecular framework, providing insights into the compound's geometric and electronic structure (Tang Li-jua, 2015).
Chemical Reactions and Properties
Chemical reactions involving N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide and similar compounds can include nucleophilic substitutions, cycloadditions, and oxidative transformations. These reactions often lead to the formation of new heterocyclic systems or the functionalization of existing ones, demonstrating the reactive versatility of such molecules (Yu et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for their application and handling. For instance, single crystal X-ray structure analysis provides detailed information on the compound's crystalline structure, which is essential for understanding its stability and reactivity (Ramazani et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the compound's functional groups. Studies on related compounds show a wide range of chemical behaviors, from acting as inhibitors to participating in cycloaddition reactions, highlighting the complex interplay of functional groups in determining the chemical properties of such molecules (Deprez et al., 1995).
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(propylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c1-3-4-13-21(17,18)9-6-10(20-7-9)12(16)14-11-5-8(2)19-15-11/h5-7,13H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFALJLTJBBKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(allyloxy)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5586818.png)
![ethyl (2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)(phenyl)acetate](/img/structure/B5586825.png)
![2-(3-ethoxy-4-hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5586827.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-(4-morpholinyl)benzamide](/img/structure/B5586831.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5586837.png)
![N-[1-(cyclopropylcarbonyl)azepan-3-yl]-2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B5586841.png)

![1,1'-[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B5586869.png)

![4-(4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5586878.png)
![1-(3-chlorophenyl)-4-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-2-piperazinone](/img/structure/B5586886.png)